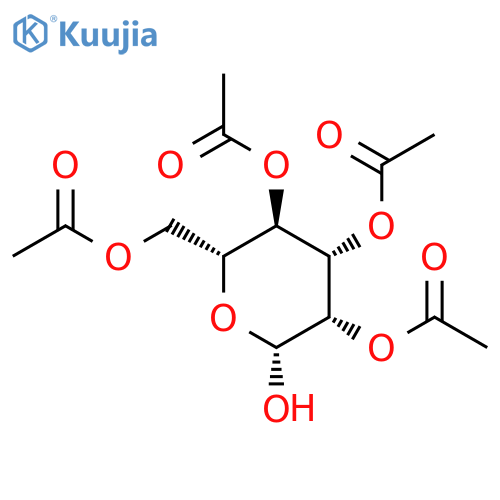Cas no 57884-82-9 (2,3,4,6-tetra-O-acetyl-b-D-mannopyranose)

57884-82-9 structure
商品名:2,3,4,6-tetra-O-acetyl-b-D-mannopyranose
2,3,4,6-tetra-O-acetyl-b-D-mannopyranose 化学的及び物理的性質
名前と識別子
-
- 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose
- [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
- beta-D-Mannopyranose 2,3,4,6-tetraacetate
- { "\"0\"": "beta-D-Mannopyranose 2,3,4,6-tetraacetate" }
- (2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
- SCHEMBL5179435
- 57884-82-9
- 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose
- [(2R,3R,4S,5S,6R)-3,4,5-TRIS(ACETYLOXY)-6-HYDROXYOXAN-2-YL]METHYL ACETATE
- DTXSID00481739
-
- インチ: InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
- InChIKey: IEOLRPPTIGNUNP-PEBLQZBPSA-N
- ほほえんだ: CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O)O1)OC(=O)C)OC(=O)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 348.10564683g/mol
- どういたいしつりょう: 348.10564683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 24
- 回転可能化学結合数: 9
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 135Ų
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 124-124.5 ºC
- ようかいど: 微溶性(25 g/l)(25ºC)、
2,3,4,6-tetra-O-acetyl-b-D-mannopyranose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181723-1g |
(2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
57884-82-9 | 95% | 1g |
$729 | 2021-06-15 | |
| Alichem | A119001569-1g |
2,3,4,6-Tetra-O-acetyl-b-D-mannopyranose |
57884-82-9 | 95% | 1g |
$659.40 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738509-1g |
(2r,3r,4s,5s,6r)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2h-pyran-3,4,5-triyl triacetate |
57884-82-9 | 98% | 1g |
¥5887.00 | 2024-05-08 | |
| Chemenu | CM181723-1g |
(2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
57884-82-9 | 95% | 1g |
$*** | 2023-05-30 |
2,3,4,6-tetra-O-acetyl-b-D-mannopyranose 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
57884-82-9 (2,3,4,6-tetra-O-acetyl-b-D-mannopyranose) 関連製品
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
